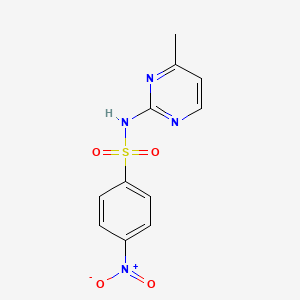
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide, also known as MPN, is an organic compound that has been extensively studied for its potential as a therapeutic agent. MPN belongs to the class of sulfonamide drugs, which are widely used in the treatment of bacterial infections. In recent years, MPN has gained attention for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The exact mechanism of action of N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide is not fully understood. However, it is believed that N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide exerts its anticancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately, cell death.
Effets Biochimiques Et Physiologiques
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has been shown to have anti-inflammatory and antiviral properties. N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are several areas of future research that could be explored with N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide. One area of interest is the development of more potent and selective analogs of N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide. Another area of interest is the investigation of the potential of N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide as an antiviral agent. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide and its potential as a therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylpyrimidin-2-amine in the presence of a base such as triethylamine. This reaction yields N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide as a yellow crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has also been shown to have antitumor activity in animal models of cancer.
Propriétés
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c1-8-6-7-12-11(13-8)14-20(18,19)10-4-2-9(3-5-10)15(16)17/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPNLPBBDUFJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

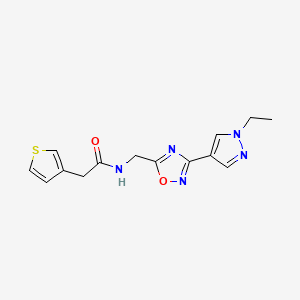
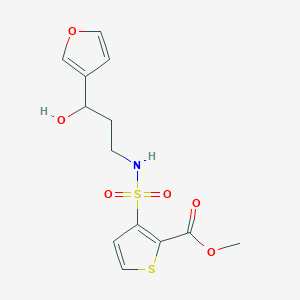
![Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate](/img/structure/B2559449.png)
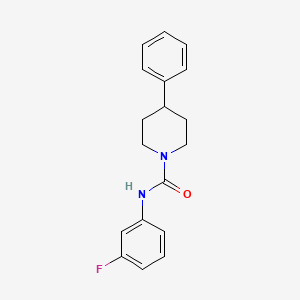
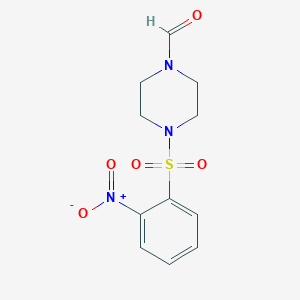
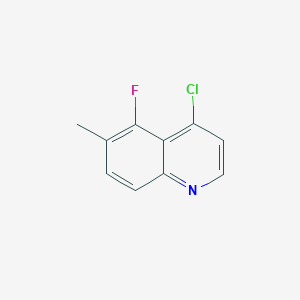
![methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2559454.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2559458.png)
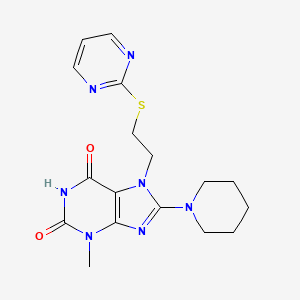
![3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2559462.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)
![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)
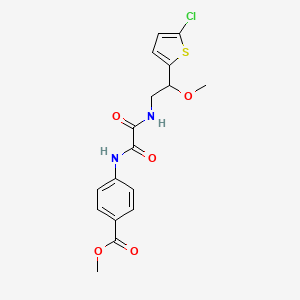
![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)